ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperazine moiety. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: It is utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethyl-5-((4-phenylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-ethyl-5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-ethyl-5-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, stability, and reactivity compared to its analogs. The fluorine atom can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects.
Properties
IUPAC Name |
ethyl 5-ethyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O4S/c1-3-14-16(18(24)27-4-2)17(21-20-14)28(25,26)23-11-9-22(10-12-23)15-8-6-5-7-13(15)19/h5-8H,3-4,9-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZERDAGSQLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.